molecular formula C23H22O11 B3029469 Baicalein 7-O-beta-D-ethylglucuronide CAS No. 675624-38-1

Baicalein 7-O-beta-D-ethylglucuronide

Cat. No.: B3029469
CAS No.: 675624-38-1
M. Wt: 474.4 g/mol
InChI Key: RXRRNRCBAAZTNY-KHYDEXNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Baicalein 7-O-beta-D-ethylglucuronide is a natural flavone glycoside derived from the roots of the plant Scutellaria baicalensis Georgi. This compound is known for its antioxidant properties and has been studied for its potential therapeutic effects in various fields, including medicine and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Baicalein 7-O-beta-D-ethylglucuronide can be synthesized through biocatalysis. One method involves the use of soluble Helix pomatia-derived beta-glucuronidase in a chemically defined acidic medium. The reaction is carried out in a mildly acidic (pH 4.5) aqueous solution at 37°C. This process involves the incubation of baicalin with beta-glucuronidase, resulting in a high conversion ratio without by-product formation .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the roots of Scutellaria baicalensis Georgi. The extraction process is followed by purification steps to isolate the desired compound .

Scientific Research Applications

Baicalein 7-O-beta-D-ethylglucuronide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Baicalein 7-O-beta-D-ethylglucuronide is unique compared to other similar compounds due to its specific glucuronide structure, which enhances its bioavailability and tissue permeability. Similar compounds include:

This compound stands out due to its unique ethylglucuronide moiety, which may offer distinct advantages in terms of pharmacokinetics and therapeutic efficacy.

Biological Activity

Baicalein 7-O-beta-D-ethylglucuronide (BCN7981) is a flavonoid glycoside derived from the traditional medicinal plant Scutellaria baicalensis Georgi. This compound has garnered attention for its diverse biological activities, particularly in the context of cancer therapy, antioxidant properties, and its potential protective effects on various organ systems.

Chemical Structure and Metabolism

This compound is formed through the glucuronidation of baicalein, a well-known flavonoid. The structure consists of a baicalein backbone with an ethyl glucuronide moiety, which enhances its solubility and bioavailability. This modification plays a significant role in its pharmacokinetics, allowing for improved therapeutic efficacy compared to its aglycone counterpart .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of baicalein and its derivatives, including BCN7981. The compound exhibits cytotoxic effects against various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : Baicalein induces G1/S phase arrest in lung cancer cells by modulating cyclin-dependent kinases (CDKs) and cyclins . In pancreatic cancer cells, it promotes apoptosis by upregulating pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2) .
  • Enhanced Chemotherapy Efficacy : BCN7981 has been shown to enhance the cytotoxicity of chemotherapeutic agents such as doxorubicin. Preincubation with baicalein significantly increased doxorubicin accumulation in breast cancer cells, suggesting a synergistic effect that could improve treatment outcomes .
  • Pro-apoptotic Activity : The compound promotes apoptosis through mitochondrial dysfunction, leading to decreased mitochondrial membrane potential and increased activation of caspases .

Antioxidant Activity

This compound exhibits potent antioxidant properties. It has been demonstrated to inhibit lipid peroxidation in liver homogenates with an IC50 value of 18.2 µM and protects endothelial cells from oxidative damage induced by hydrogen peroxide at low concentrations . This antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Neuroprotective Effects

Research indicates that baicalein possesses neuroprotective properties, potentially beneficial for neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress, thereby suggesting its utility in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the effects of BCN7981 on various biological systems:

  • Cytotoxicity in Cancer Cells : A study demonstrated that baicalein significantly reduced cell viability in MCF-7 breast cancer cells after 24 hours of treatment at concentrations as low as 10 µM. The combination with doxorubicin further decreased viable cell counts from 53% to 22% after 24 hours .
  • Wound Healing Activity : In vivo studies on albino rats showed that topical application of BCN7981 accelerated wound healing compared to controls, indicating its potential role in tissue regeneration .
  • Hepatic Function : A clinical observation noted reversible liver damage associated with the supplementation of concentrated baicalin and catechin formulations, suggesting careful consideration of dosage and monitoring during therapeutic use .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis; enhances chemotherapy
AntioxidantInhibits lipid peroxidation
NeuroprotectiveProtects neuronal cells from oxidative stress
Wound HealingAccelerates tissue regeneration

Properties

IUPAC Name

ethyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O11/c1-2-31-22(30)21-19(28)18(27)20(29)23(34-21)33-14-9-13-15(17(26)16(14)25)11(24)8-12(32-13)10-6-4-3-5-7-10/h3-9,18-21,23,25-29H,2H2,1H3/t18-,19-,20+,21-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRRNRCBAAZTNY-KHYDEXNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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